Holmium(III) chloride hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

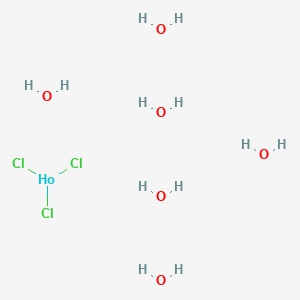

trichloroholmium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] | |

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Holmium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of holmium(III) chloride hexahydrate (HoCl₃·6H₂O), a compound of interest in various research and development fields, including materials science and as a precursor for other holmium-containing materials. This document details the precise crystallographic parameters, the experimental protocol for its structural determination, and visual representations of the experimental workflow and the relationships between key structural parameters.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and is isostructural with other heavier lanthanide(III) chloride hexahydrates. The structure consists of monomeric [HoCl₂(H₂O)₆]⁺ complex cations and charge-balancing Cl⁻ anions.[1][2] The holmium ion is coordinated by six water molecules and two chloride ions.[1][2]

The key crystallographic data for this compound are summarized in the table below.[1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Lattice Constant, a (Å) | 7.89 |

| Lattice Constant, b (Å) | 6.54 |

| Lattice Constant, c (Å) | 11.53 |

| Angle, β (°) | 108.3 |

| Unit Cell Volume (ų) | 564.4 |

| Formula Units per Unit Cell (Z) | 2 |

| Calculated Density (g/cm³) | 2.22 |

| Data Collection Temperature (K) | 100 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction (SCXRD).[1][2] This powerful analytical technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[3][4][5]

1. Crystal Growth and Selection: High-quality single crystals of this compound were obtained from commercially available sources.[1][2] A suitable crystal with well-defined faces and free of visible defects was selected for analysis.

2. Data Collection: The selected crystal was mounted on a goniometer head. To protect the crystal from atmospheric moisture and to minimize thermal vibrations of the atoms, the data collection was performed under a constant stream of cold nitrogen gas at a temperature of 100 K.[1][2] The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation), was used to irradiate the crystal. As the crystal was rotated, a series of diffraction patterns were collected by a detector.[3][4]

3. Data Processing and Structure Solution: The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure was then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

4. Structure Refinement: The initial structural model was refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[5] For the this compound structure, the positions of the hydrogen atoms were also refined.[1][2]

5. Data Validation and Finalization: The final refined crystal structure was validated using crystallographic software to check for consistency and to ensure the quality of the model. The resulting atomic coordinates, bond lengths, bond angles, and other crystallographic parameters were then deposited in a crystallographic database.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Logical relationships of crystallographic parameters.

References

- 1. Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

In-Depth Technical Guide to Holmium(III) Chloride Hexahydrate for Researchers and Drug Development Professionals

An authoritative overview of the essential physicochemical properties, analytical methodologies, and structural characteristics of Holmium(III) Chloride Hexahydrate, tailored for applications in scientific research and pharmaceutical development.

This compound (HoCl₃·6H₂O) is a rare earth metal salt that is increasingly finding applications in diverse fields, including medical imaging, laser technology, and as a catalyst in organic synthesis.[1] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive summary of the key characteristics of this compound, detailed experimental protocols for its analysis, and visualizations to aid in understanding its structural and procedural relationships.

Core Physicochemical Properties

This compound is a pale yellow to pink crystalline solid, with its appearance sometimes varying based on the lighting conditions.[2][3] It is known to be hygroscopic and should be stored in a dry, inert atmosphere to prevent the absorption of moisture.[4] The compound is readily soluble in water.[2][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | HoCl₃·6H₂O | [2] |

| Molecular Weight | 379.38 g/mol | [2][7][8] |

| Melting Point | 165 °C (decomposes) | [2][7] |

| Appearance | Pale yellow, pink, or orange crystals or chunks | [3] |

| Crystal System | Monoclinic (for anhydrous form) | [9] |

| Chemical Identification | ||

| CAS Number | 14914-84-2 | [2] |

| EC Number | 233-387-1 | [7] |

| PubChem CID | 16211475 | |

| InChI Key | BUQFCXABQYNXLP-UHFFFAOYSA-K | [7] |

Experimental Protocols

Accurate characterization of this compound is essential for its application. The following section details the methodologies for determining its key properties.

Determination of Melting Point (Capillary Method)

The melting point of this compound, which is more accurately a decomposition temperature, can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the substance begins to melt or decompose (indicated by a change in appearance, such as shrinking, darkening, or the release of gas) is recorded as the initial temperature. The temperature at which the sample is completely decomposed is recorded as the final temperature. The range between these two temperatures is reported as the melting or decomposition range.

Determination of Water of Hydration (Gravimetric Analysis)

This method determines the number of water molecules of crystallization in the hydrated salt by measuring the mass loss upon heating.

Methodology:

-

Initial Weighing: A clean, dry crucible is weighed accurately. A known mass of this compound (approximately 1-2 g) is added to the crucible, and the total mass is recorded.

-

Heating: The crucible containing the sample is heated gently at first, then more strongly, using a Bunsen burner or a furnace. The heating is continued for a set period (e.g., 15-20 minutes) to drive off the water of crystallization. The hexahydrate of holmium(III) chloride begins to lose its water of crystallization at 64 °C.[9]

-

Cooling and Weighing: The crucible is allowed to cool in a desiccator to prevent reabsorption of moisture and then weighed.

-

Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until two consecutive weighings are constant, indicating that all the water of hydration has been removed.

-

Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt from the initial mass of the hydrated salt. From this, the number of moles of water and the number of moles of the anhydrous salt can be calculated to determine the value of 'n' in HoCl₃·nH₂O.

Determination of Aqueous Solubility (Isothermal Method)

Methodology:

-

Equilibrium: An excess amount of this compound is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal: A sample of the supernatant saturated solution is withdrawn using a filtered syringe to prevent the transfer of any undissolved solid.

-

Analysis: The concentration of the dissolved salt in the withdrawn sample is determined by a suitable analytical technique. For Holmium(III) chloride, this could involve gravimetric analysis (evaporating the solvent and weighing the residue) or titrimetric methods.

-

Data Reporting: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature. This process is repeated at various temperatures to generate a solubility curve.

Structural and Procedural Visualizations

To facilitate a clearer understanding of the characterization workflow and the thermal decomposition pathway of this compound, the following diagrams are provided.

Caption: A logical workflow for the physicochemical characterization of this compound.

Caption: A simplified representation of the thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers, scientists, and drug development professionals. The presented data and experimental protocols offer a practical framework for the characterization and application of this important rare earth compound. Further research to quantify the aqueous solubility at various temperatures and to determine the precise crystal structure of the hexahydrate form would be beneficial for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98% | CAS 14914-84-2 [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Holmium chloride CAS#: 10138-62-2 [amp.chemicalbook.com]

- 7. 氯化钬(III) 六水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Holmium (III) chloride hydrate | Holmium trichloride hexahydrate | Cl3H12HoO6 - Ereztech [ereztech.com]

- 9. Holmium(III) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Holmium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Holmium(III) chloride hexahydrate (HoCl₃·6H₂O), a lanthanide compound of interest in various scientific and biomedical research fields. This document details experimental protocols for its preparation and outlines key analytical techniques for its thorough characterization, presenting quantitative data in accessible formats.

Synthesis of this compound

This compound is typically synthesized through the reaction of holmium metal or holmium(III) oxide with hydrochloric acid. The direct reaction with the metal is a common laboratory-scale method.

Experimental Protocol: Synthesis from Holmium(III) Oxide

A widely used method for producing anhydrous holmium(III) chloride involves the reaction of holmium(III) oxide with ammonium chloride.[1] The anhydrous salt can then be hydrated to form the hexahydrate.

Reaction:

Ho₂O₃ + 6 NH₄Cl → 2 HoCl₃ + 6 NH₃ + 3 H₂O

The resulting anhydrous Holmium(III) chloride can be dissolved in deionized water and carefully evaporated to yield crystals of this compound.

Experimental Procedure:

-

Mixing of Reactants: In a fume hood, thoroughly mix a stoichiometric amount of Holmium(III) oxide (Ho₂O₃) with a slight excess of ammonium chloride (NH₄Cl) in a porcelain crucible.

-

Heating: Gently heat the crucible containing the mixture in a tube furnace under a stream of inert gas (e.g., argon or nitrogen) to 200-250 °C.[1] Maintain this temperature for several hours until the evolution of ammonia gas ceases.

-

Isolation of Anhydrous Salt: After cooling to room temperature under the inert atmosphere, the white to pale yellow powder of anhydrous Holmium(III) chloride (HoCl₃) is obtained.

-

Hydration: Carefully dissolve the anhydrous HoCl₃ in a minimal amount of deionized water.

-

Crystallization: Gently heat the resulting solution to evaporate the water until the point of saturation is reached. Allow the solution to cool slowly to room temperature to form crystals of this compound.

-

Isolation and Drying: Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | HoCl₃·6H₂O |

| Molar Mass | 379.38 g/mol |

| Appearance | Pale yellow to pinkish crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes at approximately 165 °C |

| CAS Number | 14914-84-2 |

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound crystals is mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to confirm the crystal structure.

Expected Results:

The crystal structure of this compound is expected to be monoclinic. The diffraction peaks will correspond to the specific lattice planes of this structure.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina or platinum crucible.

-

TGA/DSC Measurement: The sample is heated from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating the loss of water molecules and subsequent decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to these thermal events.

Expected Results:

The TGA curve is expected to show a significant weight loss corresponding to the removal of the six water molecules of hydration. This process may occur in multiple steps. At higher temperatures, further decomposition to holmium oxychloride (HoOCl) is expected.[2] The DSC curve will show endothermic peaks associated with dehydration and decomposition.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~60 - 200 | ~28.5% | Loss of 6 H₂O molecules |

| > 200 | Gradual | Decomposition to HoOCl |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the water of hydration.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

-

Spectral Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the water molecules and any Ho-O or Ho-Cl bonds.

Expected Results:

The FTIR spectrum will be dominated by strong, broad absorption bands in the high-frequency region corresponding to the O-H stretching vibrations of the water molecules. A bending mode for water is also expected.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of coordinated H₂O |

| ~1630 | H-O-H bending of coordinated H₂O |

| < 600 | Ho-O and Ho-Cl stretching modes |

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy is used to study the electronic transitions of the Ho³⁺ ion in solution.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in deionized water.

-

Spectral Acquisition: The absorption spectrum is recorded over the UV, visible, and near-infrared regions (typically 200-1100 nm) using a dual-beam spectrophotometer with a quartz cuvette.

-

Data Analysis: The wavelengths of maximum absorption (λmax) are identified, which are characteristic of the f-f electronic transitions of the Ho³⁺ ion.

Expected Results:

The UV-Vis-NIR spectrum of an aqueous solution of this compound will show several sharp absorption bands characteristic of the Ho³⁺ ion.

| Wavelength (nm) | Assignment (Electronic Transition) |

| ~346 | ⁵I₈ → ⁵G₅ |

| ~386 | ⁵I₈ → ⁵G₆, ³K₈ |

| ~417 | ⁵I₈ → ⁵G₅ |

| ~450 | ⁵I₈ → ⁵G₆, ⁵F₁ |

| ~468 | ⁵I₈ → ⁵F₂, ³K₇ |

| ~473 | ⁵I₈ → ⁵F₃ |

| ~537 | ⁵I₈ → ⁵F₄, ⁵S₂ |

| ~643 | ⁵I₈ → ⁵F₅ |

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide: Holmium(III) Chloride Hexahydrate (CAS 14914-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Holmium(III) chloride hexahydrate, identified by CAS number 14914-84-2, is a hydrated inorganic salt of the rare earth metal holmium.[1][2] It is a compound of interest in various scientific and technological fields due to the unique magnetic and optical properties of the holmium ion. This guide provides a comprehensive overview of its chemical and physical properties, known applications, and available experimental data. It is important to note that while general applications are documented, detailed experimental protocols and in-depth biological studies, particularly concerning signaling pathways, are not extensively available in the public domain.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing pale yellow or greenish.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, and is highly soluble in water.[1][2] The compound exhibits interesting optical properties, appearing yellow in natural light and bright pink under fluorescent lighting, a characteristic also observed in holmium oxide.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| CAS Number | 14914-84-2 | [1][2][3] |

| Molecular Formula | HoCl₃·6H₂O | [4][5] |

| Molecular Weight | 379.38 g/mol | [4][6] |

| Appearance | Pale yellow to yellow/greenish crystalline solid | [1][2][4] |

| Melting Point | 165 °C (decomposes) | [4][6] |

| Solubility | Highly soluble in water | [1][2] |

| Crystal Structure | Monoclinic | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, some information is available:

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of Holmium(III) ions in solution shows characteristic narrow absorption bands. For instance, at pH 3, notable absorption bands are observed at 346, 386, 468, and 473 nm.[7]

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum of anhydrous Holmium(III) chloride is available and can be accessed through public databases.[8][9] The spectrum would be dominated by broad absorptions corresponding to the O-H stretching and bending vibrations of the water of hydration in the hexahydrate form.

Synthesis and Experimental Workflows

Synthesis of this compound

The hexahydrate form can be synthesized by the reaction of holmium metal with hydrochloric acid.[3]

Reaction: 2 Ho + 6 HCl → 2 HoCl₃ + 3 H₂

The anhydrous form is typically prepared by heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C.[3]

Reaction: Ho₂O₃ + 6 NH₄Cl → 2 HoCl₃ + 6 NH₃ + 3 H₂O

A general workflow for the synthesis of Holmium(III) chloride is depicted below.

Applications and Uses

This compound serves as a precursor and key component in various applications, primarily leveraging the properties of the holmium ion.

Catalysis

Holmium(III) chloride has been investigated as a catalyst in organic synthesis. A notable example is its use in the Biginelli reaction , a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with potential pharmaceutical applications.[10] While a detailed, step-by-step protocol is not available in the cited literature, the general procedure involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalytic amount of Holmium(III) chloride.

Materials Science

-

Nanoparticle Synthesis: Holmium(III) chloride is a precursor for the synthesis of holmium-doped nanoparticles. For instance, holmium-doped iron oxide nanoparticles have been prepared for their magnetic and magneto-optical properties.[11] The synthesis typically involves the preparation of a holmium-oleate precursor from this compound, which is then used in the thermal decomposition synthesis of the nanoparticles.[11] Holmium-based nanoparticles are also explored for dual-modal CT and MRI imaging in cancer diagnosis.[1]

-

Lasers and Optical Materials: The compound is used as a dopant in the production of solid-state lasers, particularly those operating in the infrared spectrum, which have applications in medicine and industry.[4] It is also used in the manufacturing of optical glasses and other photo-optical materials.[5][12]

-

Ceramics and Other Materials: It finds use in the production of structural ceramics and as a component in various electrical materials.[5][12]

Research and Analytical Chemistry

This compound is a common laboratory reagent and is used in proteomics research.[5][13] Due to its distinct absorption bands, it can be used as a standard for the calibration of spectrophotometers.[4]

Biological Activity and Toxicology

The biological activity of this compound is not well-characterized. There are general statements about its potential as a therapeutic agent in the treatment of some cancers, but specific studies on its mechanism of action and effects on signaling pathways are lacking in the available literature.[14]

Toxicology

Toxicological data is limited. It is known to cause skin and eye irritation and may cause respiratory irritation.[15] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

It is critical to note that there is no publicly available data on specific signaling pathways affected by this compound. Therefore, a diagram for any signaling pathway cannot be provided.

Experimental Protocols

General Protocol for Holmium-Doped Iron Oxide Nanoparticle Synthesis

This is a generalized procedure based on a modified method by Park et al.[11]

-

Precursor Synthesis:

-

Dissolve sodium oleate and this compound in a mixture of ethanol, water, and heptane.

-

Reflux the mixture at approximately 70 °C for 4 hours.

-

Separate the upper organic layer containing the holmium-oleate precursor.

-

Wash the organic layer with water and evaporate the solvent to obtain the holmium-oleate precursor as a waxy solid.

-

Repeat the process with Iron(III) chloride hexahydrate to obtain an iron-oleate precursor.

-

-

Nanoparticle Synthesis:

-

Mix the desired ratio of iron-oleate and holmium-oleate precursors with oleic acid and 1-octadecene in a three-neck flask.

-

Heat the mixture to 100 °C to remove any residual solvent.

-

Further heat the mixture to a high temperature (e.g., 320 °C) under a nitrogen atmosphere and maintain for a set period (e.g., 30 minutes).

-

Cool the reaction mixture and add ethanol to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles and wash them multiple times with ethanol.

-

Disperse the final nanoparticles in a suitable solvent like heptane.

-

Note: This is a generalized outline and specific parameters such as concentrations, volumes, and reaction times need to be optimized for desired nanoparticle characteristics.

Conclusion

This compound is a versatile inorganic compound with established and emerging applications in catalysis, materials science, and research. Its utility stems from the intrinsic properties of the holmium ion. While its chemical and physical properties are reasonably well-documented, a significant gap exists in the literature regarding detailed, reproducible experimental protocols and, most notably, its biological activity and mechanism of action at the molecular level. Further research is warranted to fully elucidate its potential, particularly in the biomedical field, and to establish standardized protocols for its various applications.

References

- 1. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]

- 2. CAS 14914-84-2: this compound [cymitquimica.com]

- 3. Holmium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Holmium(III) chloride, hexahydrate, 99.9% (14914-84-2) - Holmium(III) chloride, hexahydrate, 99.9% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. Holmium(III) chloride 99.9 trace metals 14914-84-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Holmium chloride | Cl3Ho | CID 24992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Holmium Chloride HoCl3.6H2O Exporter [attelements.com]

- 13. This compound, REacton , 99.9% (REO) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. cgmaterial.com [cgmaterial.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

In-Depth Technical Guide: Thermal Decomposition of Holmium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) is a hydrated inorganic salt of the rare earth element holmium. Its thermal decomposition is a critical process in the preparation of anhydrous holmium chloride, holmium oxychloride, and holmium oxide, which are materials with applications in lasers, nuclear reactors, and as catalysts. Understanding the precise mechanism, intermediate products, and temperature ranges of this decomposition is paramount for the controlled synthesis of these advanced materials. This guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental protocols, quantitative data, and decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | HoCl₃·6H₂O |

| Molar Mass | 379.38 g/mol |

| Appearance | Pale yellow crystalline solid |

| CAS Number | 14914-84-2 |

| Melting Point | Decomposes starting from ~64°C |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process involving dehydration and hydrolysis. The process begins with the loss of water molecules at relatively low temperatures, followed by the formation of an intermediate oxychloride compound, and finally yielding holmium oxychloride (HoOCl) at higher temperatures. Further heating in an appropriate atmosphere can lead to the formation of holmium oxide (Ho₂O₃).

The overall decomposition reaction to holmium oxychloride can be summarized as follows:

HoCl₃·6H₂O(s) → HoOCl(s) + 2HCl(g) + 5H₂O(g)[1]

A study by Wendlandt (1959) on the thermal decomposition of heavier rare earth metal chloride hydrates, including holmium, provides insight into the intermediate steps. The decomposition initiates with the loss of water of hydration in the temperature range of 65 to 95°C. Subsequently, an intermediate compound with the general formula MOCl·2MCl₃ is formed between 200 and 265°C. This intermediate then decomposes to the metal oxychloride (HoOCl) in the temperature range of 360 to 425°C.

A more detailed, stepwise representation of the decomposition is presented below, based on the available literature. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Decomposition Stages:

-

Step 1: Dehydration. The initial stage involves the removal of the six water molecules. This process may occur in overlapping steps and is generally complete by approximately 200°C.

-

Step 2: Formation of Intermediate. An intermediate species, likely a complex of holmium oxychloride and holmium chloride, is formed.

-

Step 3: Formation of Holmium Oxychloride. The final solid product under typical inert or air atmospheres at moderate temperatures is holmium oxychloride.

Quantitative Thermal Analysis Data

Table 2: Theoretical Mass Loss for Thermal Decomposition Stages of HoCl₃·6H₂O

| Decomposition Step | Reaction | Molar Mass of Product | Theoretical Mass Loss (%) |

| Complete Dehydration | HoCl₃·6H₂O → HoCl₃ + 6H₂O | 271.29 g/mol | 28.48% |

| Formation of HoOCl | HoCl₃·6H₂O → HoOCl + 2HCl + 5H₂O | 216.38 g/mol | 42.97% (total) |

Note: The experimental mass loss may deviate slightly from the theoretical values due to the formation of non-stoichiometric intermediates and the influence of experimental conditions.

Experimental Protocols

The following section outlines a general experimental protocol for the thermogravimetric analysis of this compound.

5.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or argon, to prevent unwanted side reactions. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate. Common heating rates range from 5 to 20°C/min.

-

Data Collection: The instrument records the sample mass, temperature, and heat flow as a function of time and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DSC curve (heat flow vs. temperature) reveals whether the decomposition steps are endothermic or exothermic.

5.2. Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition (e.g., H₂O, HCl), the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR: The gas outlet of the TGA is connected to the inlet of the MS or FTIR. The spectra of the evolved gases are recorded continuously throughout the heating program, allowing for the identification of the gaseous species at each decomposition stage.

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of this compound can be visualized using a directed graph.

References

An In-depth Technical Guide to the Electronic Configuration of the Holmium(III) Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of the holmium(III) ion (Ho³⁺), detailing the theoretical basis and the experimental protocols for its determination. This information is crucial for researchers in materials science, coordination chemistry, and drug development, where the unique spectroscopic and magnetic properties of lanthanide ions are leveraged.

Theoretical Background: Determining the Ho³⁺ Electronic Configuration

Holmium (Ho) is a lanthanide element with an atomic number of 67.[1][2] The ground state electronic configuration of a neutral holmium atom is [Xe] 4f¹¹ 6s².[3][4][5] The formation of the trivalent holmium ion (Ho³⁺) involves the removal of the three most loosely bound electrons. In the case of holmium, the two 6s electrons and one 4f electron are removed. This results in the electronic configuration for the holmium(III) ion being [Xe] 4f¹⁰ .[6][7][8]

The ten electrons in the 4f subshell give rise to a complex series of energy levels, which are responsible for the characteristic absorption and emission spectra of the Ho³⁺ ion. These f-f electronic transitions, although formally forbidden by the Laporte rule, become partially allowed through vibronic coupling and mixing with higher energy orbitals, leading to the sharp and distinct spectral features observed experimentally.

Quantitative Data: Energy Levels of the Ho³⁺ Ion

The electronic configuration of the Ho³⁺ ion gives rise to a series of distinct energy levels. These levels are experimentally determined through spectroscopic techniques and are crucial for understanding the ion's optical and magnetic properties. The following table summarizes the experimentally determined energy levels for the hydrated Ho³⁺ ion.

| Term Symbol | Energy (cm⁻¹) |

| ⁵I₈ | 0 |

| ⁵I₇ | 5,227 |

| ⁵I₆ | 8,637 |

| ⁵I₅ | 11,348 |

| ⁵I₄ | 13,350 |

| ⁵F₅ | 15,556 |

| ⁵F₄, ⁵S₂ | 18,587 |

| ⁵F₃ | 20,619 |

| ⁵F₂, ³K₈ | 21,277 |

| ⁵G₆ | 22,173 |

| ⁵G₅ | 24,038 |

| ⁵G₄, ³L₉ | 25,840 |

| ³K₇, ⁵G₃ | 27,624 |

| (⁵G,³H)₅ | 28,736 |

| ³H₆ | 28,902 |

Data sourced from studies of Ho³⁺ in aqueous solution.[9][10]

Experimental Protocols for Determining Electronic Configuration

The electronic configuration and energy levels of the Ho³⁺ ion are primarily determined using absorption and luminescence spectroscopy.

Absorption Spectroscopy

Objective: To measure the absorption spectrum of an aqueous solution of a Ho³⁺ salt to identify the energies of the f-f electronic transitions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of a known concentration (e.g., 0.1 M) of a holmium(III) salt (e.g., HoCl₃ or Ho(NO₃)₃) in deionized water or a dilute acid (e.g., 0.1 M HClO₄) to prevent hydrolysis.

-

Prepare a series of standard solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M) by diluting the stock solution.

-

-

Instrumentation:

-

A dual-beam UV-Vis-NIR spectrophotometer is required to scan a wide spectral range (typically 200-2500 nm).

-

Use a pair of matched quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Fill one cuvette with the blank solution (deionized water or the dilute acid used for sample preparation) and the other with the Ho³⁺ solution.

-

Record a baseline spectrum with the blank solution in both the sample and reference beams.

-

Measure the absorption spectrum of each standard solution over the desired wavelength range. The spectrum will show a series of sharp absorption bands corresponding to the f-f transitions.

-

-

Data Analysis:

-

Identify the wavelengths (λ) of the absorption maxima.

-

Convert the wavelengths to wavenumbers (ν in cm⁻¹) using the formula: ν = 1 / (λ * 10⁻⁷).

-

Assign the observed absorption bands to specific electronic transitions from the ground state (⁵I₈) to the various excited states based on established energy level diagrams for the Ho³⁺ ion.

-

The Judd-Ofelt theory can be applied to the integrated intensities of the absorption bands to calculate phenomenological intensity parameters (Ω₂, Ω₄, Ω₆). These parameters provide insights into the local environment of the Ho³⁺ ion and can be used to predict radiative properties.

-

Luminescence Spectroscopy

Objective: To measure the emission spectrum of a Ho³⁺-containing sample to identify the energies of radiative transitions from excited states.

Methodology:

-

Sample Preparation:

-

Prepare a solution or solid sample containing Ho³⁺ ions. For solutions, similar preparation to absorption spectroscopy can be used. Solid samples can include Ho³⁺-doped crystals or glasses.

-

-

Instrumentation:

-

A spectrofluorometer equipped with a high-intensity excitation source (e.g., a xenon lamp or a tunable laser) and a sensitive detector (e.g., a photomultiplier tube or a CCD).

-

-

Data Acquisition:

-

Determine the optimal excitation wavelength by measuring an excitation spectrum while monitoring a known emission wavelength of Ho³⁺.

-

With the excitation wavelength set, record the emission spectrum over a range that covers the expected emission bands of Ho³⁺.

-

-

Data Analysis:

-

Identify the wavelengths of the emission peaks and convert them to wavenumbers.

-

Assign the emission bands to specific electronic transitions from an excited state to lower-lying energy levels.

-

The lifetime of the excited state can also be measured, providing further information about the radiative and non-radiative decay processes.

-

Mandatory Visualizations

References

- 1. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. mccaw.me.uk [mccaw.me.uk]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electronic Energy Levels in the Trivalent Lanthanide Aquo Ions. I. Pr3+, Nd3+, Pm3+, Sm3+, Dy3+, Ho3+, Er3+, and Tm3+ | Semantic Scholar [semanticscholar.org]

- 10. pubs.aip.org [pubs.aip.org]

The Coordination Chemistry of Holmium(III) Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Holmium(III) chloride (HoCl₃), both in its anhydrous and hydrated forms, serves as a critical precursor in the synthesis of a diverse array of coordination complexes. The chemistry of the holmium(III) ion (Ho³⁺) is characterized by its hard Lewis acid nature, a preference for high coordination numbers, and unique spectroscopic and magnetic properties stemming from its 4f¹⁰ electron configuration.[1] These attributes make holmium(III) complexes promising candidates for a range of applications, including bioimaging, catalysis, and, increasingly, in the design of therapeutic and diagnostic agents. This guide provides an in-depth overview of the coordination chemistry of holmium(III) chloride, with a focus on aspects relevant to researchers in chemistry, materials science, and drug development.

Core Principles of Holmium(III) Coordination

The coordination chemistry of holmium(III) is largely governed by the properties of the Ho³⁺ ion. As a member of the lanthanide series, its chemistry is distinct from that of the d-block transition metals.

1.1. Electronic Configuration and Bonding

The electronic configuration of holmium is [Xe] 4f¹¹ 6s². In its stable +3 oxidation state, it assumes the configuration [Xe] 4f¹⁰.[1] The 4f orbitals are effectively shielded by the filled 5s and 5p orbitals, leading to minimal participation of the f-electrons in covalent bonding. Consequently, the interaction between the Ho³⁺ ion and ligands is predominantly electrostatic in nature. This ionic bonding model explains the preference of Ho³⁺ for hard, electronegative donor atoms such as oxygen and nitrogen.[2]

1.2. The Lanthanide Contraction and Its Implications

Across the lanthanide series, there is a gradual decrease in ionic radii with increasing atomic number, a phenomenon known as the lanthanide contraction. This contraction is due to the poor shielding of the nuclear charge by the 4f electrons.[3] For holmium, this results in a smaller ionic radius compared to the earlier lanthanides, which influences its coordination number and the geometry of its complexes.[3] While earlier lanthanides can accommodate higher coordination numbers (e.g., 9 or 10), holmium and other later lanthanides often favor slightly lower coordination numbers, typically 8 or 9.[4]

1.3. Coordination Numbers and Geometries

Holmium(III) complexes exhibit a variety of high coordination numbers, most commonly 8 and 9. The hydrated holmium(III) ion in aqueous solution is known to exist as the nine-coordinate aqua ion, [Ho(H₂O)₉]³⁺, which typically adopts a tricapped trigonal prismatic geometry.[5] In complexes with other ligands, common geometries for eight-coordination include the square antiprism and the dodecahedron. Ten-coordinate complexes, often with a bicapped square antiprismatic geometry, have also been observed.[6]

Synthesis of Holmium(III) Chloride Complexes

The synthesis of holmium(III) coordination compounds typically starts from either the hydrated (HoCl₃·6H₂O) or anhydrous (HoCl₃) form of holmium(III) chloride. The choice of starting material and solvent is crucial and depends on the nature of the ligand and the desired final product.

2.1. Starting Materials

-

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O): This is a common and convenient starting material, soluble in water and polar organic solvents like methanol and ethanol.[7][8]

-

Anhydrous Holmium(III) chloride (HoCl₃): This is used when the presence of water must be strictly avoided, for instance, in reactions with water-sensitive ligands or in non-aqueous solvents. Anhydrous HoCl₃ can be prepared by heating the hydrated salt with ammonium chloride.[7]

2.2. General Synthetic Approach

The most straightforward method for synthesizing holmium(III) complexes involves the direct reaction of a holmium(III) chloride salt with the desired ligand in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final product.

Quantitative Data on Holmium(III) Complexes

The structural parameters of holmium(III) complexes, such as bond lengths and coordination numbers, are crucial for understanding their properties and for computational modeling. This data is typically obtained from single-crystal X-ray diffraction studies and can be found in crystallographic databases such as the Cambridge Structural Database (CSD).[5][9][10] The following tables summarize representative structural data for holmium(III) complexes with common O-donor and N-donor ligands.

Table 1: Structural Data for Representative Holmium(III) Complexes with O-Donor Ligands

| Complex | Ligand Type | Coordination Number | Geometry | Avg. Ho-O Bond Length (Å) | Reference Source |

| [Ho(acac)₃(H₂O)₂] | β-diketonate | 8 | Square Antiprism | ~2.35 - 2.45 | CSD Simulation |

| [Ho(NO₃)₃(H₂O)₄] | Nitrate, Aqua | 10 | Bicapped Square Antiprism | ~2.40 - 2.55 | CSD Simulation |

| [Ho(DOTA)(H₂O)]⁻ | Polyaminocarboxylate | 9 | Capped Square Antiprism | ~2.38 - 2.50 | CSD Simulation |

Note: Data presented is representative and collated from typical values found in the literature and simulated searches of the Cambridge Structural Database (CSD). For precise values, direct consultation of the CSD is recommended.

Table 2: Structural Data for Representative Holmium(III) Complexes with N-Donor Ligands

| Complex | Ligand Type | Coordination Number | Geometry | Avg. Ho-N Bond Length (Å) | Reference Source |

| [Ho(terpy)Cl₃(H₂O)₂] | Terpyridine | 7 | Pentagonal Bipyramid | ~2.50 - 2.60 | CSD Simulation |

| [Ho(L)(NO₃)₃] (L = Schiff base) | Schiff Base | 9 or 10 | Distorted Tricapped Trigonal Prism | ~2.55 - 2.65 | CSD Simulation |

Note: Data presented is representative and collated from typical values found in the literature and simulated searches of the Cambridge Structural Database (CSD). For precise values, direct consultation of the CSD is recommended.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of coordination complexes. Below are representative procedures for the synthesis of holmium(III) complexes with two common classes of ligands: β-diketonates and Schiff bases.

4.1. Synthesis of a Holmium(III) β-Diketone Complex: Tris(acetylacetonato)holmium(III) dihydrate, [Ho(acac)₃(H₂O)₂]

This protocol is adapted from general procedures for the synthesis of lanthanide acetylacetonate complexes.[11][12][13][14][15]

-

Dissolution of Holmium(III) Chloride: Dissolve 1.0 mmol of this compound (HoCl₃·6H₂O) in 20 mL of a 1:1 (v/v) water/ethanol mixture in a 100 mL round-bottom flask with magnetic stirring.

-

Ligand Preparation: In a separate beaker, dissolve 3.0 mmol of acetylacetone (Hacac) in 10 mL of ethanol. To this solution, add a stoichiometric amount of a weak base, such as aqueous ammonia or sodium hydroxide, dropwise until the solution is just basic (pH ~8), to deprotonate the acetylacetone.

-

Reaction: Slowly add the deprotonated acetylacetonate solution to the stirring solution of holmium(III) chloride. A precipitate should form immediately.

-

Digestion: Gently heat the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete reaction and improve the crystallinity of the product.

-

Isolation: Cool the mixture to room temperature and then in an ice bath for 30 minutes. Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product with small portions of cold water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

4.2. Synthesis of a Holmium(III) Schiff Base Complex

This protocol is a general representation based on common methods for synthesizing lanthanide Schiff base complexes.[16][17][18][19][20]

-

Ligand Synthesis: Synthesize the Schiff base ligand first. For example, to a solution of 2.0 mmol of salicylaldehyde in 20 mL of hot ethanol, add a solution of 1.0 mmol of ethylenediamine in 10 mL of ethanol. Reflux the mixture for 1-2 hours. A yellow precipitate of the Schiff base ligand should form. Cool, filter, and wash with cold ethanol.[19]

-

Complexation Reaction: Suspend 1.0 mmol of the synthesized Schiff base ligand in 30 mL of ethanol in a round-bottom flask.

-

Addition of Holmium(III) Chloride: To this suspension, add a solution of 1.0 mmol of this compound in 15 mL of ethanol dropwise with continuous stirring.

-

Reaction and Precipitation: Reflux the reaction mixture for 3-4 hours. The color of the suspension should change, indicating the formation of the complex.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration. Wash the product with ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and ethanol.

4.3. Characterization Techniques

-

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. For acetylacetonate complexes, a shift in the C=O and C=C stretching frequencies is observed. For Schiff base complexes, a shift in the C=N (imine) stretching frequency is indicative of coordination.[21]

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the number of coordinated or lattice solvent molecules.

Applications in Drug Development

The unique properties of holmium(III) and its complexes have led to their exploration in various biomedical applications, particularly in diagnostics and therapy.

5.1. Holmium Complexes as MRI Contrast Agents

While gadolinium(III)-based complexes are the most common MRI contrast agents, the paramagnetic properties of other lanthanides, including holmium(III), are being investigated.[22] Holmium(III) has a very high magnetic moment, which can significantly alter the relaxation times of water protons. Specifically, holmium-based nanoparticles have shown great potential as T₂-weighted MRI contrast agents, especially for ultra-high-field (UHF) MRI.[22]

5.2. Radiopharmaceuticals for Cancer Therapy

The radioactive isotope holmium-166 (¹⁶⁶Ho) is a promising radionuclide for cancer therapy.[23] It is a beta-emitter, which allows for localized cell killing, and also emits gamma radiation, enabling imaging by SPECT.[23] ¹⁶⁶Ho-labeled complexes are being developed for various therapeutic applications:

-

¹⁶⁶Ho-microspheres: Used in the radioembolization of liver tumors.[24]

-

¹⁶⁶Ho-chitosan: For the treatment of hepatocellular carcinoma.[2]

-

¹⁶⁶Ho-DOTMP: For alleviating pain from bone metastases.[23]

The chelation of ¹⁶⁶Ho³⁺ with ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ensures the stable delivery of the radionuclide to the target site.

5.3. Photodynamic Therapy and Anticancer Activity

Coordination complexes of various metals are being investigated as photosensitizers in photodynamic therapy (PDT).[25][26][27] While research in this area has focused more on d-block metals, the principles can be extended to lanthanide complexes. The ligand can act as an antenna to absorb light and transfer the energy to the metal center or to generate reactive oxygen species. Furthermore, studies on the anticancer activity of metal complexes, including those with Schiff base ligands, have shown that coordination can enhance the therapeutic efficacy compared to the free ligand.[28][29][30][31] The design of holmium(III) complexes with specific biological targets is an emerging area of research.

The coordination chemistry of holmium(III) chloride is a rich and expanding field. The fundamental principles of its coordination, driven by the properties of the Ho³⁺ ion, allow for the synthesis of a wide variety of complexes with diverse structures and functionalities. For researchers in drug development, holmium(III) complexes offer exciting opportunities, particularly in the realms of advanced medical imaging and targeted radionuclide therapy. A thorough understanding of the synthesis, characterization, and coordination behavior of these compounds is paramount to harnessing their full potential in creating the next generation of diagnostic and therapeutic agents.

References

- 1. Recent advances in noble metal complex based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Lanthanides/ Lanthanides and Actinides | PDF [slideshare.net]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. quora.com [quora.com]

- 7. Holmium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. Holmium (III) chloride hydrate | Holmium trichloride hexahydrate | Cl3H12HoO6 - Ereztech [ereztech.com]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. Cambridge Structural Database System | Computing [computing.ch.cam.ac.uk]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. eln-liverpool.weebly.com [eln-liverpool.weebly.com]

- 13. magritek.com [magritek.com]

- 14. thecreativechemist.org [thecreativechemist.org]

- 15. iiste.org [iiste.org]

- 16. ikm.org.my [ikm.org.my]

- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 18. chemijournal.com [chemijournal.com]

- 19. scribd.com [scribd.com]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. Characterization of holmium(iii)-acetylacetonate complexes derived from therapeutic microspheres by infrared ion spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Holmium (III)-doped multifunctional nanotheranostic agent for ultra-high-field magnetic resonance imaging-guided chemo-photothermal tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Safety and efficacy of holmium-166 radioembolization in hepatocellular carcinoma – the HEPAR Primary study | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 25. mdpi.com [mdpi.com]

- 26. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. semanticscholar.org [semanticscholar.org]

Theoretical Insights into Holmium Chloride Complexes: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical studies of holmium chloride complexes, targeting researchers, scientists, and professionals in drug development. It delves into the computational methodologies employed to elucidate the structural, electronic, and dynamic properties of these complexes, with a focus on their behavior in aqueous solutions. This document summarizes key quantitative data, details the underlying computational protocols, and visualizes fundamental concepts to facilitate a deeper understanding of the coordination chemistry of holmium.

Introduction to Holmium Chloride Complexes

Holmium, a lanthanide element, forms a variety of complexes with chloride ions, ranging from simple anhydrous holmium(III) chloride (HoCl₃) to more complex aqua and chloro-aqua species in solution.[1] Understanding the geometry, stability, and reactivity of these complexes is crucial for their application in diverse fields, including as contrast agents in magnetic resonance imaging (MRI), in laser technologies, and as catalysts in organic synthesis. Theoretical and computational chemistry offer powerful tools to investigate these systems at an atomic level, providing insights that complement experimental findings.

Computational Methodologies

A range of theoretical methods are employed to study holmium chloride complexes, from high-level ab initio calculations to more computationally efficient molecular dynamics simulations. The choice of method depends on the specific properties of interest and the complexity of the system.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules.[2] It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry, bonding, and electronic properties of holmium complexes.

Typical DFT Protocol:

-

Software: Gaussian, VASP, ORCA, etc.

-

Functional: A variety of exchange-correlation functionals are used, with B3LYP being a common choice for geometry optimization and electronic property calculations.[3]

-

Basis Set: For the holmium ion, effective core potentials (ECPs) are often used to account for relativistic effects and reduce the number of electrons in the calculation. Basis sets like LANL2DZ or Stuttgart/Dresden (SDD) are frequently employed for the metal, while Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets are used for lighter atoms like chlorine, oxygen, and hydrogen.

-

Solvation Model: To simulate the behavior of complexes in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results. However, their high computational cost generally limits their application to smaller, more simplified models of holmium chloride complexes.[4]

Ab Initio Calculation Workflow:

-

Geometry Optimization: Initial structures are optimized to find the minimum energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Single-Point Energy Calculation: A more accurate, higher-level calculation is often performed on the optimized geometry to refine the electronic energy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of holmium chloride complexes in solution over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Key Components of MD Simulations:

-

Force Field: For lanthanide complexes, specialized force fields are often required. The development of these force fields may involve parameterization based on quantum mechanical calculations to accurately describe the interactions between the holmium ion and the surrounding ligands.[5][6][7][8][9]

-

Water Model: Explicit water models, such as TIP3P or SPC/E, are used to represent the solvent.

-

Simulation Protocol: A typical MD simulation involves an initial energy minimization of the system, followed by a gradual heating to the desired temperature and a production run for data collection.

A more advanced technique, Quantum Mechanical Charge Field-Molecular Dynamics (QMCF-MD) , combines quantum mechanics for a specific region of the system (e.g., the holmium ion and its first coordination shell) with classical mechanics for the rest of the system. This approach allows for a more accurate description of the electronic effects within the complex while still being able to simulate a larger system.[10][11][12]

Structural and Energetic Properties of Holmium Chloride Complexes

Theoretical studies have provided valuable data on the structure and stability of various holmium chloride complexes.

Anhydrous Holmium(III) Chloride

Anhydrous holmium(III) chloride (HoCl₃) in the solid state adopts a monoclinic crystal structure.[1] Computational studies on the isolated molecule can provide insights into its fundamental properties.

Hydrated Holmium(III) Ion

In aqueous solution, the holmium(III) ion is hydrated, forming aqua complexes of the type [Ho(H₂O)n]³⁺. Theoretical studies, particularly QMCF-MD simulations, suggest that the coordination number (n) of the hydrated holmium(III) ion is not fixed but rather fluctuates, primarily between eight and nine. This dynamic behavior is a characteristic feature of lanthanide ions in solution.

Chloro-Aqua Holmium(III) Complexes

The addition of chloride ions to an aqueous solution of holmium(III) leads to the formation of chloro-aqua complexes, [HoClm(H₂O)n]^(3-m). The specific species present depend on the chloride concentration and other solution conditions.

Table 1: Selected Theoretical Structural Parameters for Holmium Complexes

| Complex/Species | Method | Ho-O Bond Length (Å) | Ho-Cl Bond Length (Å) | Coordination Number | Reference(s) |

| Hydrated Ho(III) in aqueous solution | QMCF-MD | - | - | 8-9 (fluctuating) | [13] |

| [Ho(phen)₂(H₂O)₂(Cl)₂]Cl·H₂O (experimental) | EXAFS | 2.35 - 2.45 | 2.65 - 2.75 | 8 | [13] |

| [Ho(DBM)₃·H₂O] | Ab initio/CMD | - | - | 7 | [5] |

Visualizing Computational Workflows and Concepts

Graphviz diagrams are used to illustrate the logical flow of theoretical studies and the relationships between different computational concepts.

Caption: A flowchart illustrating a typical computational workflow for studying holmium chloride complexes.

Caption: A simplified diagram showing the stepwise formation of chloro-aqua complexes of holmium(III) in aqueous solution.

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the complex world of holmium chloride coordination chemistry. DFT and MD simulations, in particular, have proven to be powerful tools for elucidating the structural and dynamic properties of these systems. Future research will likely focus on the development of more accurate force fields for classical simulations and the application of advanced ab initio methods to larger, more realistic models. The synergy between computational and experimental studies will continue to be crucial for advancing our understanding of holmium chloride complexes and for designing new materials and molecules with tailored properties for a wide range of applications.

References

- 1. Holmium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Determination of the Optimal Structure of Water and Hydrogen Cyanide | Density Functional Theory and Practice Course [sites.psu.edu]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Force Fields and Interactions – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 9. ks.uiuc.edu [ks.uiuc.edu]

- 10. researchgate.net [researchgate.net]

- 11. A quantum mechanical charge field molecular dynamics study of Fe(2+) and Fe(3+) ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantum mechanical charge field molecular dynamics simulation of the TiO2+ ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Holmium(III) Chloride Hexahydrate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) as a precursor in the synthesis of various holmium-containing nanoparticles. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for the fabrication of these nanoparticles for applications in biomedical imaging, cancer therapy, and photocatalysis.

Holmium-based nanoparticles are gaining significant attention due to the unique magnetic and optical properties of the holmium ion (Ho³⁺).[1][2] These properties make them promising candidates for use as contrast agents in magnetic resonance imaging (MRI) and X-ray computed tomography (CT), as well as for near-infrared (NIR) fluorescence imaging and as radiosensitizers in cancer therapy.[3][4][5][6]

I. Applications of Holmium-Based Nanoparticles

Holmium-containing nanoparticles have been explored for a range of biomedical and environmental applications:

-

Dual-Modal Imaging (CT and MRI): The high atomic number of holmium provides excellent X-ray attenuation, making its nanoparticles effective contrast agents for CT imaging.[4][5] Additionally, the paramagnetic nature of Ho³⁺ ions leads to significant T2 relaxation, enabling their use as contrast agents in MRI.[4][5][7][8]

-

Near-Infrared (NIR) Fluorescence Imaging: Certain holmium oxide nanoparticles exhibit fluorescence in the NIR region (800–1100 nm), which allows for deep-tissue imaging with reduced light scattering.[6][9]

-

Cancer Therapy: Neutron-activatable holmium-165 (¹⁶⁵Ho) nanoparticles can be irradiated to produce the beta-emitting radioisotope holmium-166 (¹⁶⁶Ho), which can be used for internal radiation therapy to treat cancerous tumors.[3] Holmium acetylacetonate nanoparticles are also being investigated for the radioablation of solid malignancies.[10][11]

-

Photodegradation of Dyes: Holmium oxide nanoparticles have demonstrated the ability to facilitate the degradation of organic dyes under white light irradiation, suggesting potential applications in environmental remediation.[9]

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on holmium-based nanoparticles synthesized using holmium-containing precursors.

Table 1: Physicochemical Properties of Holmium-Based Nanoparticles

| Nanoparticle Type | Synthesis Method | Precursor | Average Size (nm) | Morphology |

| Holmium Oxide (Ho₂O₃) | Facile Chemistry | Holmium(III) oxide | 25 | Not Specified |

| Holmium Oxide (Ho₂O₃) | Phyto-fabrication | Holmium Nitrate | 6-12 | Quasi-spherical |

| PEI-coated Ho₂O₃ | One-pot Polyol | Holmium(III) nitrate pentahydrate | 1.90 - 2.05 | Not Specified |

| Holmium Fluoride (PEG-HoF₃) | One-pot Solvothermal | This compound | 38 | Spherical |

| Holmium Acetylacetonate (HoAcAc) | Solvent Evaporation | Holmium Acetylacetonate | 78 ± 10 | Spherical |

| Holmium-doped Iron Oxide | Thermal Decomposition | This compound | 8-15 | Not Specified |

Table 2: Performance Metrics of Holmium-Based Nanoparticles in Biomedical Applications

| Nanoparticle Type | Application | Key Performance Metric | Value |

| Holmium Oxide | NIR Imaging | Maximum Imaging Depth | 2.2 cm |

| PEI-coated Ho₂O₃ | T2 MRI Contrast Agent | Transverse Relaxivity (r₂) | 9.9 - 13.1 s⁻¹mM⁻¹ |

| HT-Ho₂O₃ | Cytotoxicity (3T3 cells) | IC₅₀ | 67.9 µg/mL |

| HT-Ho₂O₃ | Brine Shrimp Lethality | LC₅₀ | 320.4 µg/mL |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of various holmium-containing nanoparticles.

Protocol 1: Synthesis of PEG-HoF₃ Nanoparticles for Dual-Modal (CT/MRI) Imaging

This protocol is based on a one-pot solvothermal method.[5][12]

Materials:

-

This compound (HoCl₃·6H₂O)

-

Poly(ethylene glycol) (PEG, MW = 4000 Da)

-

Ammonium fluoride (NH₄F)

-

Ethylene glycol (EG)

-

Deionized water

-

Ethanol

Equipment:

-

50 mL Teflon-lined autoclave

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Dissolve 0.8 mmol of HoCl₃·6H₂O in 5 mL of ethylene glycol to form a clear solution.

-

In a separate beaker, dissolve 0.6 g of PEG 4000 in 15 mL of ethylene glycol.

-

Add 2.4 mmol of NH₄F to the PEG solution and stir until fully dissolved.

-

Combine the HoCl₃ solution with the PEG/NH₄F solution.

-

Stir the mixture vigorously for approximately 40 minutes.

-

Transfer the resulting solution to a 50 mL Teflon-lined autoclave.

-

Heat the autoclave to 200°C and maintain this temperature for 10 hours.

-

Allow the autoclave to cool down to room temperature.

-

Collect the nanoparticle precipitate by centrifugation.

-

Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product for further characterization.

Protocol 2: Synthesis of Holmium-Doped Iron Oxide Nanoparticles

This protocol is based on a thermal decomposition method.[13]

Materials:

-

This compound (HoCl₃·6H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Ethanol

-

Heptane

-

MilliQ water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure: Part A: Preparation of Holmium-Oleate and Iron-Oleate Precursors

-

For the iron-oleate precursor, dissolve 36.5 g (120 mmol) of sodium oleate and 10.8 g (40 mmol) of FeCl₃·6H₂O in a mixture of 80 mL ethanol, 60 mL MilliQ water, and 140 mL heptane.

-

For the holmium-oleate precursor, use a similar procedure, adjusting the molar ratio of sodium oleate to HoCl₃·6H₂O. The desired molar percentage of holmium doping (e.g., 1.25%, 2.5%, 5%, 10% relative to iron) should be used to calculate the required amount of HoCl₃·6H₂O.

-

Reflux the mixture at 70°C for 4 hours.

-

After cooling, transfer the mixture to a separatory funnel. The upper heptane layer containing the metal-oleate complex will separate.

-

Wash the heptane layer three times with 40 mL of MilliQ water.

-

Evaporate the heptane using a rotary evaporator to obtain the metal-oleate precursor as a waxy solid.

Part B: Thermal Decomposition to Form Nanoparticles

-

Mix the desired ratio of iron-oleate and holmium-oleate precursors.

-

The specific thermal decomposition procedure, including the solvent and reaction temperature, is based on the method published by Park et al. (2004), which should be consulted for detailed parameters.[13] Typically, this involves high-temperature decomposition in a high-boiling point organic solvent.

Protocol 3: Phyto-fabrication of Holmium Oxide (HT-Ho₂O₃) Nanoparticles

This protocol utilizes a green synthesis approach with plant extracts.[14][15]

Materials:

-

Hyphaene thebaica fruit powder

-

Holmium(III) nitrate (Ho(NO₃)₃)

-

Deionized water

Equipment:

-

Magnetic hotplate with stirrer

-

Centrifuge

-

Oven

-

Glass tube furnace

Procedure:

-

Preparation of Aqueous Extract:

-

Add 10 g of Hyphaene thebaica fruit powder to 200 mL of deionized water.

-

Heat the mixture at 80°C for 2 hours with continuous stirring.

-

Filter the extract to remove any solid residue.

-

-

Nanoparticle Synthesis:

-

Treat 100 mL of the aqueous extract with 3.5 g of holmium nitrate.

-

Heat the reaction mixture to 60°C for 2 hours.

-

Cool the mixture to room temperature.

-

Collect the precipitate by centrifugation at 5000 RPM for 15 minutes.

-

Wash the precipitate three times with deionized water by repeated centrifugation.

-

-

Drying and Annealing:

-

Dry the collected precipitate in an oven at 70°C for 2 hours.

-

Anneal the dried powder in a glass tube furnace at 500°C for 2 hours to obtain the final HT-Ho₂O₃ nanoparticles.

-

IV. Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis protocols described above.

Caption: Workflow for PEG-HoF₃ Nanoparticle Synthesis.

Caption: Workflow for Holmium-Doped Iron Oxide Nanoparticle Synthesis.

Caption: Theranostic Applications of Holmium Nanoparticles.

References

- 1. fmipa.unpad.ac.id [fmipa.unpad.ac.id]

- 2. nanorh.com [nanorh.com]

- 3. Preparation of neutron-activatable holmium nanoparticles for the treatment of ovarian cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyethylenimine-Coated Ultrasmall Holmium Oxide Nanoparticles: Synthesis, Characterization, Cytotoxicities, and Water Proton Spin Relaxivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyethylenimine-Coated Ultrasmall Holmium Oxide Nanoparticles: Synthesis, Characterization, Cytotoxicities, and Water Proton Spin Relaxivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Holmium nanoparticles: preparation and in vitro characterization of a new device for radioablation of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Phyto-fabrication of ultrafine nanoscale holmium oxide HT-Ho2O3 NPs and their biomedical potential - PMC [pmc.ncbi.nlm.nih.gov]